molecular formula C4H7NO3S B13546476 1-Isocyanato-1-methanesulfonylethane

1-Isocyanato-1-methanesulfonylethane

Cat. No.: B13546476
M. Wt: 149.17 g/mol
InChI Key: YGZYMBXTYVEGGQ-UHFFFAOYSA-N
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Description

1-Isocyanato-1-methanesulfonylethane is a chemical compound characterized by the presence of both an isocyanate group (-NCO) and a methanesulfonyl group (-SO2CH3). This dual functionality makes it a versatile intermediate in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isocyanato-1-methanesulfonylethane can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with an appropriate isocyanate precursor under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct and facilitate the formation of the desired compound.

Industrial Production Methods: Industrial production of isocyanates, including this compound, often involves the phosgene process. This method, however, poses significant safety and environmental concerns due to the toxicity of phosgene. Alternative non-phosgene methods, such as the thermal decomposition of carbamates, are being explored to mitigate these risks .

Chemical Reactions Analysis

Types of Reactions: 1-Isocyanato-1-methanesulfonylethane undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form corresponding amines and carbon dioxide.

    Alcoholysis: Reacts with alcohols to form urethanes.

    Aminolysis: Reacts with amines to form ureas.

Common Reagents and Conditions:

    Hydrolysis: Typically occurs in the presence of water or aqueous solutions.

    Alcoholysis: Requires alcohols and often a catalyst to proceed efficiently.

    Aminolysis: Involves amines and may require a catalyst or elevated temperatures.

Major Products Formed:

Scientific Research Applications

1-Isocyanato-1-methanesulfonylethane finds applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of polyurethanes and other polymers.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 1-isocyanato-1-methanesulfonylethane involves its reactivity with nucleophiles such as water, alcohols, and amines. The isocyanate group reacts with these nucleophiles to form carbamates, urethanes, and ureas, respectively. This reactivity is crucial for its applications in polymer synthesis and other chemical processes .

Comparison with Similar Compounds

    1-Isocyanato-2-methanesulfonylethane: Similar in structure but with a different positional isomerism.

    Methyl isocyanate: Another isocyanate compound with significant industrial relevance.

Uniqueness: 1-Isocyanato-1-methanesulfonylethane is unique due to the presence of both isocyanate and methanesulfonyl groups, which confer distinct reactivity and versatility compared to other isocyanates .

Properties

Molecular Formula

C4H7NO3S

Molecular Weight

149.17 g/mol

IUPAC Name

1-isocyanato-1-methylsulfonylethane

InChI

InChI=1S/C4H7NO3S/c1-4(5-3-6)9(2,7)8/h4H,1-2H3

InChI Key

YGZYMBXTYVEGGQ-UHFFFAOYSA-N

Canonical SMILES

CC(N=C=O)S(=O)(=O)C

Origin of Product

United States

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